molecular formula C19H24N2 B563506 Imipramine-d6 CAS No. 65100-45-0

Imipramine-d6

Cat. No.: B563506
CAS No.: 65100-45-0
M. Wt: 286.452
InChI Key: BCGWQEUPMDMJNV-WFGJKAKNSA-N
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Description

Imipramine-d6 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bedwetting) in children. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of imipramine due to its stable isotope labeling, which allows for more precise tracking in biological systems .

Mechanism of Action

Target of Action

Imipramine, a tricyclic antidepressant (TCA), primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

Imipramine works by inhibiting the reuptake of certain neurotransmitters in the brain, including norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

Imipramine has been shown to affect the Hippo pathway , a signaling pathway that controls organ size through the regulation of cell proliferation and apoptosis . Specifically, imipramine impedes glioma progression by inhibiting Yes-associated protein (YAP), a recognized oncogene in glioma, independent of the Hippo pathway . In addition to inhibiting YAP transcription, imipramine also promotes the subcellular translocation of YAP from the nucleus into the cytoplasm .

Pharmacokinetics

Imipramine undergoes N-demethylation to form the active metabolite desipramine, and both imipramine and desipramine are converted to hydroxylated metabolites by the polymorphic enzyme CYP2D6 . The pharmacokinetics of imipramine can be influenced by factors such as age, the presence of certain other medications, and genetic variations in the CYP2D6 enzyme .

Result of Action

The inhibition of norepinephrine and serotonin reuptake by imipramine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to a positive effect on mood in depressed individuals . Additionally, imipramine has been shown to impede glioma progression by inhibiting the oncogene YAP .

Action Environment

The action of imipramine can be influenced by various environmental factors. For example, the presence of certain other medications can affect the metabolism of imipramine, potentially altering its efficacy . Additionally, genetic variations in the CYP2D6 enzyme can influence the metabolism of imipramine, potentially leading to differences in its efficacy among individuals .

Biochemical Analysis

Biochemical Properties

Imipramine-d6 interacts with various enzymes and proteins in the body. It is converted to its active metabolite, desipramine, through the process of N-demethylation . This interaction involves the polymorphic enzyme CYP2D6 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting endogenous metabolite concentrations

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The mechanism of action involves enzyme inhibition or activation, specifically the polymorphic enzyme CYP2D6 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown changes in the distribution of phosphorylcholine in the brains of mice treated with Imipramine

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 . The effects on metabolic flux or metabolite levels are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d6 involves the incorporation of deuterium atoms into the imipramine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Imipramine-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

    N-Demethylation: Catalyzed by enzymes like cytochrome P450.

    Hydroxylation: Also catalyzed by cytochrome P450 enzymes under physiological conditions.

Major Products:

    Imipramine N-oxide: Formed through oxidation.

    Desipramine: Formed through N-demethylation.

    Hydroxylated Metabolites: Formed through hydroxylation.

Scientific Research Applications

Imipramine-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imipramine in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of imipramine.

    Drug Interaction Studies: Used to investigate interactions between imipramine and other drugs.

    Clinical Research: Employed in clinical trials to monitor drug levels and ensure accurate dosing

Comparison with Similar Compounds

Uniqueness: Imipramine-d6’s uniqueness lies in its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis compared to its non-deuterated counterparts. This makes it particularly valuable in pharmacokinetic and metabolic studies.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662038
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-45-0
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-45-0
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Q & A

Q1: What is the purpose of synthesizing Imipramine-d6?

A1: this compound, along with Desipramine-d3 and Imipramine-d3, were synthesized to be used as internal standards in mass spectrometric determinations []. These deuterated forms of the tricyclic antidepressants allow for more accurate and precise quantification of the non-deuterated counterparts in biological samples.

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